2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methyl Groups: The methyl groups at positions 4 and 6 can be introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.
Formation of the Carbamoyl Group: The carbamoyl group can be formed through the reaction of an amine with an isocyanate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiol-ene reaction, where a thiol reacts with an alkene.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the carbamoyl group, leading to the formation of the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further investigation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives are known for their diverse biological activities.
Secondary Carboxamides: Compounds with similar carboxamide groups.
Uniqueness
2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C25H27N3O3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c1-5-31-20-12-10-19(11-13-20)27-22(29)15-32-25-23(17(3)14-18(4)26-25)24(30)28-21-9-7-6-8-16(21)2/h6-14H,5,15H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
VIASGEGUYOVMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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